![molecular formula C13H18ClFN2O B5014460 1-ethyl-4-(4-fluorobenzoyl)piperazine hydrochloride](/img/structure/B5014460.png)
1-ethyl-4-(4-fluorobenzoyl)piperazine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-ethyl-4-(4-fluorobenzoyl)piperazine hydrochloride often involves condensation reactions, where carbamimide and fluorobenzoic acid react in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. Such processes lead to the formation of compounds characterized by spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and confirmed by X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis, as determined by X-ray diffraction, reveals that related compounds crystallize in the monoclinic crystal system, showcasing the importance of weak intermolecular interactions and aromatic π–π stacking in their three-dimensional architecture. These structural features contribute to their biological activity and interaction with biological targets (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-ethyl-4-(4-fluorobenzoyl)piperazine derivatives may include labeling with positron emitters for potential imaging applications. Techniques such as nucleophilic aromatic fluoridation demonstrate the chemical versatility and reactivity of the fluorobenzoyl group in these molecules (Lu et al., 2005).
properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11;/h3-6H,2,7-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJDNHFLWDYYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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